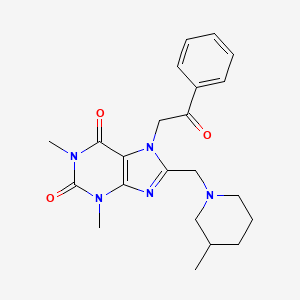

1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by a 1,3-dimethylated xanthine core. Key structural features include:

- 7-position substitution: A 2-oxo-2-phenylethyl group, introducing a ketone-linked phenyl moiety.

- 8-position substitution: A (3-methylpiperidin-1-yl)methyl group, providing a tertiary amine-containing heterocycle.

Properties

IUPAC Name |

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-phenacylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-15-8-7-11-26(12-15)14-18-23-20-19(21(29)25(3)22(30)24(20)2)27(18)13-17(28)16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URASIJOSVZWXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione (commonly referred to as compound 1) is a purine derivative with potential therapeutic applications. Its structural complexity and specific functional groups suggest it may exhibit diverse biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₆H₂₅N₆O₃

- Molecular Weight: 349.41 g/mol

- CAS Number: 851940-77-7

Antitumor Activity

Recent studies have indicated that compound 1 exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC₅₀ value of approximately 5 µM against human colorectal cancer cells, suggesting potent cytotoxicity .

Enzyme Inhibition

Compound 1 has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in cancer cell signaling pathways. The reported IC₅₀ for PI3Kδ inhibition was found to be around 3.1 µM in human-derived assays.

Neuroprotective Effects

In addition to its antitumor properties, compound 1 has been investigated for neuroprotective effects. Animal models have demonstrated that it can mitigate neuronal cell death induced by oxidative stress. The compound's ability to modulate signaling pathways related to apoptosis suggests its potential in treating neurodegenerative diseases .

The biological activity of compound 1 is believed to stem from its interaction with specific molecular targets:

- Receptor Binding: The piperidine moiety may facilitate binding to various receptors involved in cell signaling.

- Enzyme Interaction: Compound 1's structure allows it to fit into the active sites of enzymes like PI3Kδ, thereby inhibiting their function.

- Oxidative Stress Modulation: By influencing antioxidant pathways, compound 1 can reduce oxidative damage in neuronal cells.

Case Study 1: Antitumor Efficacy

A preclinical study assessed the efficacy of compound 1 in a xenograft model of colorectal cancer. Mice treated with compound 1 showed a significant reduction in tumor size compared to the control group (p < 0.01). Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.

Case Study 2: Neuroprotection in Animal Models

In a study involving rats subjected to induced oxidative stress, administration of compound 1 resulted in improved cognitive function and reduced markers of neuronal damage compared to untreated controls. Behavioral tests indicated enhanced memory retention and learning capabilities .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features and key properties of the target compound with related purine-dione derivatives:

*Calculated based on molecular formula.

Key Differences and Implications

7-Position Substituents: The 2-oxo-2-phenylethyl group in the target compound distinguishes it from Linagliptin’s quinazoline-based substituent, which is critical for DPP-4 binding . The phenyl ketone may favor interactions with hydrophobic pockets in enzymes or receptors, unlike the electron-deficient quinazoline ring.

8-Position Substituents: The 3-methylpiperidinylmethyl group in the target compound contrasts with Linagliptin’s 3-aminopiperidine, which is essential for DPP-4 inhibition via hydrogen bonding . In NCT-501, the cyclopropanecarbonyl-piperidine substituent enhances selectivity for aldehyde dehydrogenase by introducing a rigid, hydrophobic motif .

Biological Activity: Linagliptin’s DPP-4 inhibition relies on its quinazoline and aminopiperidine groups, which are absent in the target compound .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Unlike Linagliptin, which undergoes oxidative degradation at the quinazoline ring , the target’s 2-oxo-2-phenylethyl group may be susceptible to carbonyl reduction or phase II conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.